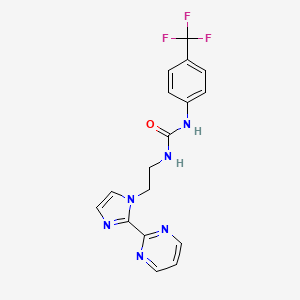

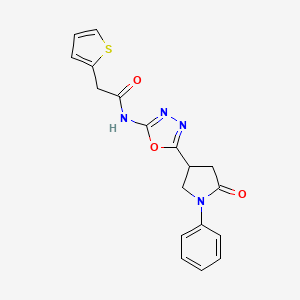

1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

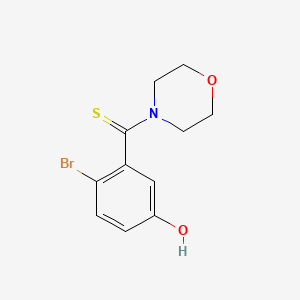

The compound contains several functional groups including a pyrimidine ring, an imidazole ring, and a trifluoromethyl group attached to a phenyl ring. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties and activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as Suzuki coupling or other palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The compound’s structure includes several aromatic rings (pyrimidine, imidazole, and phenyl), which could contribute to its stability and possibly its reactivity .Chemical Reactions Analysis

The trifluoromethyl group is often used in medicinal chemistry due to its ability to modulate the chemical properties of a molecule . The presence of this group, along with the pyrimidine and imidazole rings, could influence the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research on the synthesis of novel heterocyclic compounds, which include a sulfonamido moiety, has explored the potential of similar structures in serving as antibacterial agents. These compounds, upon testing, demonstrated high antibacterial activities, indicating their significant promise in medicinal chemistry and drug design for antibacterial purposes (Azab, Youssef, & El-Bordany, 2013).

Anti-CML Activity via PI3K/AKT Signaling Pathway

A series of urea derivatives were synthesized for their receptor tyrosine kinase inhibitory properties, with a focus on combating human chronic myeloid leukemia (CML). Among these, certain compounds showed potent activity against the CML cell line K562 without displaying cellular toxicity, thereby presenting a novel approach to CML treatment through the modulation of the PI3K/AKT signaling pathway (Li et al., 2019).

Antioxidant Activity

The synthesis of derivatives from urea, benzaldehyde, and ethyl acetoacetate led to compounds that were tested for antioxidant activity. These efforts contribute to the ongoing search for novel antioxidants that can mitigate oxidative stress-related damage in biological systems (George, Sabitha, Kumar, & Ravi, 2010).

Cyclocondensation Reactions

Cyclocondensation reactions involving methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with various reagents have been studied to synthesize a wide range of heterocyclic compounds. This research highlights the versatility of urea derivatives in forming diverse heterocyclic structures, potentially useful in pharmaceuticals and materials science (Sokolov et al., 2013).

Mechanism of Action

properties

IUPAC Name |

1-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N6O/c18-17(19,20)12-2-4-13(5-3-12)25-16(27)24-9-11-26-10-8-23-15(26)14-21-6-1-7-22-14/h1-8,10H,9,11H2,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANKAHOOMUGTHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2861624.png)

![N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2861630.png)

![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)

![[Methyl(sulfamoyl)amino]cyclopentane](/img/structure/B2861645.png)

![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)